(S)-ethyl 3-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
(S)-ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various scientific fields. The presence of a fluorine atom in its structure imparts unique physicochemical properties, making it an interesting subject for research in medicinal chemistry, material sciences, and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate typically involves several steps. One common approach starts with the preparation of the biphenyl core, followed by the introduction of the fluorine atom and the amino group. The final step involves the esterification of the amino acid derivative to form the ethyl ester. Reaction conditions often include the use of chiral catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the ester group can produce alcohols .
Scientific Research Applications
(S)-ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it useful in drug discovery.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds. Additionally, the chiral nature of the compound allows for selective interactions with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-3-fluoro-γ-aminobutyric acid (3F-GABA): A fluorinated analogue of GABA with similar structural features.
β-fluoroamine stereoisomers: Compounds with fluorine atoms and amine groups that exhibit similar stereoelectronic effects.
Uniqueness
(S)-ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific combination of a biphenyl core, a fluorine atom, and an amino acid derivative. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-[3-(3-fluorophenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-21-17(20)11-16(19)14-7-3-5-12(9-14)13-6-4-8-15(18)10-13/h3-10,16H,2,11,19H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVQXVHGVPCPMK-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=C1)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC(=C1)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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